molecular formula C₅₄H₆₆N₁₀O₁₃ B612706 Péptido C-terminal de la quimérina CAS No. 676367-27-4

Péptido C-terminal de la quimérina

Número de catálogo B612706
Número CAS: 676367-27-4
Peso molecular: 1063.16
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemerin is a product of the RARRES2 gene, which is secreted as a precursor of 143 amino acids . The precursor is inactive, but proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it . Chemerin can signal via two G protein-coupled receptors, chem1 and chem2, as well as be bound to a third non-signaling receptor, CCRL2 .


Synthesis Analysis

Chemerin is produced by the liver and secreted into the circulation as a precursor . It is also expressed in some tissues where it can be activated locally . The sequence of chemerin consists of a signal peptide allowing secretion, a core with 3 disulfide bonds, and N- and C-terminal tails .


Molecular Structure Analysis

No 3D crystal structure of chemerin has been reported yet, although a preliminary NMR structure with most residues assigned but lacking the C-terminus is available . A high-resolution cryo-electron microscopy (cryo-EM) structure of the CMKLR1-G signaling complex with chemerin9, a nanopeptide agonist derived from chemerin, has been determined .


Chemical Reactions Analysis

Chemerin requires C-terminal processing for activity, and human chemerin21–157 is reported to be the most active form, with peptide fragments derived from the C terminus biologically active at both receptors . Small-molecule antagonist, CCX832, selectively blocks CMKLR1 .


Physical And Chemical Properties Analysis

The sequence of chemerin consists of a signal peptide allowing secretion, a core with 3 disulfide bonds, and N- and C-terminal tails . The C-terminal peptide of chemerin contains the sequence YFPGQFAFS .

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

El péptido C-terminal de la quimérina se ha estudiado por su posible uso en el tratamiento del cáncer {svg_1}. Se sabe que la quimérina induce la migración de células inmunitarias hacia los sitios de inflamación y es crucial para reclutar células asesinas naturales hacia el tejido canceroso {svg_2}. Varios tipos de cáncer son capaces de evadir el sistema inmunológico al disminuir los niveles de quimérina en su entorno, lo que a menudo se asocia con una disminución de la supervivencia del paciente {svg_3}. El tratamiento con quimérina podría contrarrestar esta estrategia y, por lo tanto, ser beneficioso para la inmunoterapia contra el cáncer {svg_4}.

Apoyo del Sistema Inmunológico

El péptido podría usarse para apoyar al sistema inmunológico en la lucha contra el cáncer {svg_5}. Los pequeños péptidos sintéticos derivados de la quimérina que son biológicamente activos y estables en el plasma sanguíneo podrían usarse para administrar específicamente quimioterapéuticos a los tumores que expresan el receptor similar a la quimiocina 1 (CMKLR1) {svg_6}.

Estabilidad Metabólica

Se ha demostrado que los derivados cíclicos del extremo C-terminal de la quimérina (quimérina-9), la secuencia de activación mínima de la quimérina, conservan la actividad al tiempo que muestran una estabilidad total en el plasma sanguíneo durante más de 24 horas {svg_7}. Esta estabilidad metabólica los hace potencialmente útiles en aplicaciones terapéuticas.

Biomarcador para Condiciones de Enfermedad

Los niveles de quimérina en circulación están correlacionados con ciertas condiciones de enfermedad, como los pacientes con obesidad o diabetes {svg_8}. Esto lleva a la posibilidad de utilizar la quimérina como biomarcador {svg_9}.

Modificación del Péptido

Los péptidos modificados en el extremo C-terminal son importantes para el desarrollo y la administración de productos farmacéuticos basados en péptidos porque afectan la actividad del péptido, la estabilidad, la hidrofobicidad y la permeabilidad de la membrana {svg_10}. La vulnerabilidad de los ésteres del extremo C-terminal a la escisión por esterasas endógenas los convierte en excelentes profármacos {svg_11}.

Pistas Terapéuticas

Los péptidos modificados sirven como prometedoras pistas terapéuticas, herramientas valiosas para la biología química y diversos materiales funcionales {svg_12}. Las estrategias sintéticas que permiten la modificación directa de las secuencias de péptidos nativos son particularmente atractivas {svg_13}.

Mecanismo De Acción

Target of Action

The primary targets of the chemerin C-terminal peptide are the chemokine-like receptor 1 (CMKLR1) , also known as chemerin receptor 23 (ChemR23) or chemerin receptor 1 , and the G protein-coupled receptor 1 (GPR1) . These receptors are highly expressed in innate immune cells, including macrophages and neutrophils . They play a crucial role in the regulation of cytokines, essential for the initiation and resolution of inflammation .

Mode of Action

The chemerin C-terminal peptide interacts with its targets, CMKLR1 and GPR1, by folding into a loop structure and binding to aromatic residues in the extracellular loops of these receptors . This interaction triggers the activation of these receptors, leading to ligand-induced arrestin3 recruitment and internalization . The cryo-electron microscopy (cryo-EM) structure of the CMKLR1-G signaling complex with a chemerin-derived agonist revealed the molecular basis of CMKLR1 signaling by elucidating the interactions at the ligand-binding pocket and the agonist-induced conformational changes .

Biochemical Pathways

The signaling pathways of CMKLR1 can lead to both pro- and anti-inflammatory effects depending on the ligands and physiological contexts . The activation of these receptors by the chemerin C-terminal peptide induces complex phenotypic changes of macrophages . GPR1 also displays constitutive internalization, which allows GPR1 to internalize inactive peptides efficiently by an activation-independent pathway .

Pharmacokinetics

The chemerin C-terminal peptide is secreted as a precursor of 143 amino acids . Proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it . The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects .

Result of Action

The activation of CMKLR1 and GPR1 by the chemerin C-terminal peptide leads to the recruitment of arrestin3 and internalization of these receptors . This results in complex phenotypic changes of macrophages . The activation of these receptors can lead to both pro- and anti-inflammatory effects .

Action Environment

Chemerin is produced by the liver and secreted into the circulation as a precursor, but it is also expressed in some tissues where it can be activated locally . The levels of chemerin in circulation are correlated with certain disease conditions, such as patients with obesity or diabetes . Therefore, the action, efficacy, and stability of the chemerin C-terminal peptide can be influenced by various environmental factors, including the presence of proteases, the local tissue environment, and disease conditions .

Safety and Hazards

Chemerin and its receptors are widely expressed in humans, rats, and mice, and both receptors share ∼80% identity across these species . CMKLR1 knockout mice highlight the role of this receptor in inflammation and obesity, and similarly, GPR1 knockout mice exhibit glucose intolerance .

Direcciones Futuras

Chemerin plays an essential role in various conditions, especially in inflammatory responses and metabolism, and has the potential to become a target for, and a biomarker of, curative mechanisms underlying exercise-mediated lung rehabilitation . Controlling chemerin signaling may be a promising approach to improve various aspects of COPD-related dysfunction .

Análisis Bioquímico

Biochemical Properties

The chemerin C-terminal peptide is involved in several biochemical reactions. It interacts with enzymes such as proteases from the coagulation and fibrinolytic cascades, which process the C-terminus of chemerin to activate and subsequently inactivate it. The peptide also binds to G protein-coupled receptors, including chemokine-like receptor 1 (CMKLR1), G-protein-coupled receptor 1 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2). These interactions are essential for the peptide’s role in signaling pathways and cellular responses .

Cellular Effects

The chemerin C-terminal peptide influences various cell types and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the peptide has been shown to regulate immune cell migration and activation, adipocyte differentiation, and glucose metabolism. These effects are mediated through its interactions with specific receptors and subsequent activation of downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of the chemerin C-terminal peptide involves binding interactions with its receptors, leading to the activation of G-protein signaling pathways. This activation results in various cellular responses, including changes in gene expression and enzyme activity. The peptide can also inhibit or activate specific enzymes, further influencing cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the chemerin C-terminal peptide can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the peptide’s activity can decrease over time due to proteolytic degradation, which may impact its efficacy in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of the chemerin C-terminal peptide vary with different dosages in animal models. At low doses, the peptide may have beneficial effects on metabolic and immune functions. At high doses, it can cause toxic or adverse effects, such as inflammation or impaired glucose metabolism. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

The chemerin C-terminal peptide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the peptide can influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and breakdown. These interactions are crucial for maintaining metabolic homeostasis .

Transport and Distribution

The transport and distribution of the chemerin C-terminal peptide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the peptide’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for developing targeted therapies that utilize the peptide’s biological activity .

Subcellular Localization

The subcellular localization of the chemerin C-terminal peptide is influenced by targeting signals and post-translational modifications. These factors direct the peptide to specific compartments or organelles, where it can exert its effects on cellular function. For instance, the peptide may be localized to the cell membrane, cytoplasm, or nucleus, depending on its role in signaling and metabolic processes .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVGSBXIQFERFK-NBBYSTNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H66N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.